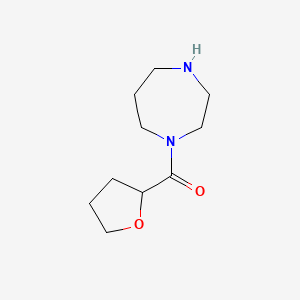

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-diazepan-1-yl(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSPTTIRJJAKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518146 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63035-27-8 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document delineates the strategic considerations for its synthesis, focusing on the prevalent and efficient amide coupling methodology. A detailed, step-by-step experimental protocol is provided, accompanied by a thorough discussion of the underlying reaction mechanism, reagent selection, and process optimization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering actionable insights and a robust procedural framework for the successful synthesis of the target compound.

Introduction and Strategic Overview

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The title compound, this compound, incorporates a tetrahydrofuran-2-carbonyl group, a feature that can modulate the physicochemical properties and biological interactions of the diazepane core. The synthesis of this molecule is a critical step in the exploration of new chemical entities for drug discovery.

The most direct and widely employed strategy for the synthesis of this compound is the acylation of the 1,4-diazepane ring with a derivative of tetrahydrofuran-2-carboxylic acid. This approach leverages the well-established principles of amide bond formation.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary starting materials: 1,4-diazepane and tetrahydrofuran-2-carboxylic acid or its activated derivative. The key transformation is the formation of an amide bond between one of the secondary amines of the diazepane ring and the carbonyl group of the tetrahydrofuran moiety.

Key Synthetic Pathways

Two principal pathways emerge from this analysis:

-

Amide Coupling using Coupling Reagents: This is the most common and versatile method. It involves the direct reaction of tetrahydrofuran-2-carboxylic acid with 1,4-diazepane in the presence of a coupling reagent that activates the carboxylic acid.

-

Acylation with an Activated Carboxylic Acid Derivative: This pathway involves the prior conversion of tetrahydrofuran-2-carboxylic acid into a more reactive species, such as an acyl chloride, which then readily reacts with 1,4-diazepane.

This guide will focus on the amide coupling approach due to its operational simplicity, milder reaction conditions, and the wide availability of effective coupling reagents.

Mechanistic Insights into Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group.

The Role of Carbodiimides and Additives

Carbodiimide-based coupling reagents, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), are frequently employed. The reaction mechanism, as illustrated in the diagram below, proceeds through several key steps.

Diagram 1: Mechanism of EDC/HOBt Mediated Amide Coupling

Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine. However, to improve reaction efficiency and suppress side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an HOBt active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.[5] The subsequent nucleophilic attack by one of the nitrogen atoms of 1,4-diazepane on the activated ester leads to the formation of the desired amide product and the regeneration of HOBt.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound via an EDC/HOBt mediated amide coupling reaction.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | 1121-92-2 | Sigma-Aldrich |

| Tetrahydrofuran-2-carboxylic acid | C₅H₈O₃ | 116.12 | 16874-43-0 | Sigma-Aldrich |

| EDC Hydrochloride | C₈H₁₈ClN₃ | 191.70 | 25952-53-8 | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 2592-95-2 | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Saturated aqueous NaHCO₃ solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific |

Step-by-Step Procedure

Diagram 2: Experimental Workflow for Synthesis

-

Reaction Setup: To a solution of 1,4-diazepane (1.0 g, 10.0 mmol) and tetrahydrofuran-2-carboxylic acid (1.28 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer, add 1-hydroxybenzotriazole (HOBt) (1.49 g, 11.0 mmol).

-

Base Addition: Add triethylamine (2.79 mL, 20.0 mmol) to the reaction mixture.

-

Coupling Reagent Addition: Cool the flask to 0 °C in an ice bath. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.11 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL).

-

Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices

-

Solvent: Dichloromethane (DCM) is a common choice for amide coupling reactions as it is relatively non-polar, aprotic, and effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

-

Base: Triethylamine is added to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, ensuring the reaction proceeds under optimal, slightly basic conditions.

-

Temperature Control: The initial addition of EDC at 0 °C is important to control the exothermic reaction and minimize potential side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, coupling agent byproducts (such as the EDC urea), and HOBt.

Conclusion and Future Perspectives

The synthesis of this compound is reliably achieved through a straightforward and efficient amide coupling protocol. The use of EDC and HOBt provides a robust method for the formation of the key amide bond under mild conditions. This technical guide offers a comprehensive framework for the practical execution of this synthesis, grounded in a solid understanding of the underlying chemical principles.

Further research in this area could explore alternative "green" coupling reagents and solvent systems to enhance the environmental sustainability of the synthesis.[6][7] Additionally, the development of one-pot procedures that minimize workup and purification steps could further streamline the production of this and related diazepane derivatives for applications in drug discovery and development.

References

- ChemicalBook. (2023, April 27). This compound | 63035-27-8.

- Zhang, C., et al. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Research on Chemical Intermediates, 42(12), 7865-7875.

- Anisimova, V. A., et al. (2023). Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines: synthesis, structure, and tautomeric transformations. Russian Journal of General Chemistry, 93(12), 3034-3043.

- P&S Chemicals. (n.d.). Product information, this compound.

- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Lipel, J., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636-2642.

- Wikipedia. (n.d.). Tetrahydrofuran.

- Di Mola, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1569-1575.

- Zhang, H., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(23), 4349.

- Bentabed, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(11), 17734-17746.

- ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.

- Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.

- Google Patents. (n.d.). WO2024201424A1 - Process for the preparation of suvorexant.

- ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[5][8]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. Retrieved from

- ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.

- ResearchGate. (n.d.). ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions..

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 63035-27-8 [chemicalbook.com]

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane chemical properties

An In-Depth Technical Guide to 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Introduction

This compound is a unique heterocyclic compound that incorporates a saturated tetrahydrofuran ring linked to a 1,4-diazepane core through a robust amide bond. The constituent moieties, tetrahydrofuran and 1,4-diazepane, are prevalent scaffolds in a multitude of biologically active molecules and approved pharmaceuticals. The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of compounds with a wide array of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1][2] The tetrahydrofuran motif is also a common feature in natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It provides a detailed overview of the chemical properties, a plausible synthetic route, and robust analytical methodologies for the characterization of this compound. By combining established chemical principles with data from analogous structures, this document aims to facilitate further research and exploration of this promising chemical entity.

Chemical Properties

Structure and Nomenclature

-

IUPAC Name: (1,4-diazepan-1-yl)(tetrahydrofuran-2-yl)methanone

-

CAS Number: 63035-27-8

-

Molecular Formula: C₁₀H₁₈N₂O₂

-

Molecular Weight: 198.26 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The experimental determination of the physicochemical properties of this compound has not been extensively reported in the literature. The following table presents predicted values based on computational models and data from structurally related compounds. These predictions offer a valuable starting point for experimental design and handling of the compound.

| Property | Predicted Value | Notes |

| Melting Point (°C) | 85 - 105 | Based on similar N-acyl diazepane derivatives. The presence of the amide bond and the heterocyclic rings suggests a crystalline solid at room temperature. |

| Boiling Point (°C) | > 350 | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at high temperatures. |

| LogP | -0.5 to 0.5 | The combination of the polar amide and diazepane moieties with the more lipophilic tetrahydrofuran ring suggests a relatively balanced hydrophilicity. |

| pKa | 7.5 - 8.5 | Refers to the conjugate acid of the secondary amine in the diazepane ring. The electron-withdrawing effect of the adjacent acyl group will slightly decrease the basicity compared to the parent 1,4-diazepane. |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The polar nature of the molecule suggests good solubility in polar protic and aprotic solvents. |

Spectral Properties

The following are predicted spectral data for this compound, which are essential for its identification and characterization.

-

¹H NMR Spectroscopy (500 MHz, CDCl₃):

-

Tetrahydrofuran Moiety:

-

δ 4.40-4.50 (m, 1H, O-CH-C=O)

-

δ 3.80-4.00 (m, 2H, O-CH₂)

-

δ 1.90-2.20 (m, 4H, -CH₂-CH₂-)

-

-

1,4-Diazepane Moiety:

-

δ 3.50-3.80 (m, 4H, N-CH₂-CH₂-N)

-

δ 2.80-3.00 (m, 4H, C=O-N-CH₂ and N-CH₂-CH₂)

-

δ 1.70-1.90 (m, 2H, -CH₂-CH₂-CH₂-)

-

A broad singlet corresponding to the N-H proton may be observed, the chemical shift of which is dependent on concentration and temperature.

-

-

-

¹³C NMR Spectroscopy (125 MHz, CDCl₃):

-

Tetrahydrofuran Moiety:

-

δ 172.0-174.0 (C=O)

-

δ 75.0-77.0 (O-CH)

-

δ 68.0-70.0 (O-CH₂)

-

δ 28.0-32.0 (-CH₂)

-

δ 24.0-27.0 (-CH₂)

-

-

1,4-Diazepane Moiety:

-

δ 45.0-55.0 (N-CH₂)

-

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

3300-3400 cm⁻¹ (N-H stretch, if present and not fully acylated)

-

2850-3000 cm⁻¹ (C-H stretch)

-

1630-1650 cm⁻¹ (Amide C=O stretch, strong)

-

1400-1480 cm⁻¹ (C-H bend)

-

1050-1150 cm⁻¹ (C-O-C stretch, strong)

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z = 199.1441

-

Predicted Fragmentation Patterns: Cleavage of the amide bond, and fragmentation of the tetrahydrofuran and diazepane rings.

-

Synthesis and Purification

Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound is the amide coupling between tetrahydrofuran-2-carboxylic acid and 1,4-diazepane. To prevent di-acylation of the diazepane, a mono-protected derivative of 1,4-diazepane, such as 1-Boc-1,4-diazepane, is often used, followed by a deprotection step.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral features of the molecule, outlines a robust experimental protocol for data acquisition, and presents a systematic workflow for spectral interpretation. The insights herein are grounded in fundamental NMR principles and extensive experience with the analysis of complex heterocyclic systems.

Introduction: The Structural Elucidation of a Novel Diazepane Derivative

This compound is a molecule of interest in medicinal chemistry due to the prevalence of both the diazepane and tetrahydrofuran moieties in pharmacologically active compounds. The 1,4-diazepine core is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] The tetrahydrofuran ring is also a common feature in many natural products and synthetic drugs.[2] Accurate structural confirmation and characterization are paramount in the development of new chemical entities. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3] This guide will provide a predictive and methodological framework for the complete NMR characterization of this target molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the absence of published experimental spectra for this compound, this section presents a detailed prediction of the ¹H and ¹³C NMR spectra based on the analysis of its constituent fragments: the tetrahydrofuran ring, the 1,4-diazepane ring, and the tertiary amide linkage. The complexity of the spectra is anticipated to be influenced by the restricted rotation around the amide C-N bond, which can lead to the observation of rotamers.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the tetrahydrofuran and diazepane protons. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Tetrahydrofuran Ring | |||

| H-2' | 4.2 - 4.5 | Triplet (t) or Doublet of doublets (dd) | Deshielded by the adjacent oxygen and carbonyl group. |

| H-5'α, H-5'β | 3.8 - 4.1 | Multiplet (m) | Diastereotopic protons adjacent to the ring oxygen. |

| H-3'α, H-3'β | 1.8 - 2.2 | Multiplet (m) | Diastereotopic protons. |

| H-4'α, H-4'β | 1.8 - 2.2 | Multiplet (m) | Diastereotopic protons. |

| 1,4-Diazepane Ring | |||

| H-2α, H-2β | 3.5 - 3.8 | Multiplet (m) | Protons adjacent to the amide nitrogen. |

| H-3α, H-3β | 1.7 - 2.0 | Multiplet (m) | |

| H-5α, H-5β | 2.7 - 3.0 | Multiplet (m) | Protons adjacent to the secondary amine. |

| H-6α, H-6β | 2.7 - 3.0 | Multiplet (m) | Protons adjacent to the secondary amine. |

| H-7α, H-7β | 3.5 - 3.8 | Multiplet (m) | Protons adjacent to the amide nitrogen. |

| NH (position 4) | Broad singlet (br s) | Broad | Chemical shift and broadening are solvent and concentration dependent. |

Note: The numbering of the atoms is provided in the molecular structure diagram below.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl Carbon | ||

| C=O | 170 - 175 | Characteristic chemical shift for an amide carbonyl. |

| Tetrahydrofuran Ring | ||

| C-2' | 75 - 80 | Attached to both the oxygen and the carbonyl group. |

| C-5' | 65 - 70 | Attached to the ring oxygen. |

| C-3' | 25 - 30 | |

| C-4' | 25 - 30 | |

| 1,4-Diazepane Ring | ||

| C-2, C-7 | 45 - 55 | Carbons adjacent to the amide nitrogen. |

| C-3, C-6 | 25 - 35 | |

| C-5 | 45 - 55 | Carbon adjacent to the secondary amine. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is recommended.

Step 1: Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. For compounds with higher polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Filtration : Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: 1D NMR Experiments

-

¹H NMR : Acquire a standard proton NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay, and spectral width.

-

¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Step 3: 2D NMR Experiments

Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with overlapping proton multiplets.

-

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

Data Processing and Interpretation Workflow

The following workflow outlines the systematic process of analyzing the acquired NMR data to confirm the structure of this compound.

Figure 1: A stepwise workflow for the processing and interpretation of NMR data.

Advanced NMR Considerations: Conformational Dynamics

The 1,4-diazepane ring is a flexible seven-membered ring that can exist in multiple conformations.[5] Similarly, the tetrahydrofuran ring undergoes pseudorotation.[6] At room temperature, these conformational changes may be rapid on the NMR timescale, leading to averaged signals. However, variable temperature (VT) NMR studies can provide valuable insights into these dynamic processes. By lowering the temperature, it may be possible to slow down the conformational exchange and observe distinct signals for the different conformers.

Furthermore, the restricted rotation around the amide bond can give rise to two distinct sets of signals (rotamers) for the protons and carbons near the amide linkage. The ratio of these rotamers can also be studied as a function of temperature and solvent.

Conclusion

This technical guide has provided a comprehensive predictive analysis and a detailed methodological framework for the ¹H and ¹³C NMR characterization of this compound. By following the outlined experimental protocols and data interpretation workflow, researchers can confidently elucidate and confirm the structure of this and related complex heterocyclic molecules. The application of advanced 2D NMR techniques is indispensable for the unambiguous assignment of all resonances and for gaining a deeper understanding of the molecule's structural and dynamic properties.

References

- Achanta, P. S., Akkinepally, R. R., Bobbala, R. K., & Achanta, A. R. V. N. (n.d.).

- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412–421.

- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- Li, Y., Wang, X., Yao, X., & Yu, S. (2024). Kinetic Resolution Enabled by Photoexcited Chiral Copper Complex-Mediated Alkene E→Z Isomerization: A Comprehensive Chemistry Experiment for Undergraduate Students. University Chemistry, 39(5), 1-10.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

- AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 1024-1032.

- Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(13), 77-90.

- ResearchGate. (n.d.). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group.

- MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(15), 3482.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry.

- ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems.

- National Center for Biotechnology Information. (n.d.). 1,4-Ditosyl-1,4-diazepane.

- ResearchGate. (n.d.). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans.

- UQ eSpace. (1997).

-

PubChem. (n.d.). Diazepam. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.).

-

SpectraBase. (n.d.). Diazepam. Retrieved from [Link]

- Wang, Z., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(6), 937-940.

- Automated Topology Builder. (n.d.). Diazepam | C16H13ClN2O | MD Topology | NMR | X-Ray.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a novel heterocyclic compound of interest in pharmaceutical research and development. The methodologies detailed herein are designed to offer robust, reproducible, and insightful data for researchers, scientists, and drug development professionals.

Introduction: Understanding the Analyte

This compound (Molecular Formula: C₁₀H₁₈N₂O₂, Molecular Weight: 198.26 g/mol ) is a small molecule featuring a diazepane ring acylated with a tetrahydrofuran carbonyl group.[1][2] The unique structural combination of a cyclic ether and a seven-membered diazepine ring presents specific challenges and opportunities in its characterization by mass spectrometry.[3] This guide will explore the optimal analytical strategies to elucidate its structure, confirm its identity, and quantify its presence in various matrices.

The diazepine moiety is a well-established pharmacophore found in numerous therapeutic agents, particularly those targeting the central nervous system.[3][4][5] The addition of the tetrahydrofuran group can significantly influence the molecule's polarity, solubility, and metabolic profile, making detailed structural analysis crucial.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount for the successful analysis of this compound. Given its polar nature and the presence of basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is the preferred method for generating intact protonated molecules ([M+H]⁺).[6][7][8]

Once ionized, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be employed to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation patterns are predictable based on the established behavior of cyclic amines, ethers, and amides.[9][10]

Expected Fragmentation Pathways:

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 199.14) is anticipated to occur at several key locations:

-

Amide Bond Cleavage: The bond between the carbonyl group and the diazepane nitrogen is a likely point of cleavage.

-

Diazepane Ring Opening: The seven-membered ring can undergo fragmentation, leading to characteristic losses.

-

Tetrahydrofuran Ring Fragmentation: The ether ring can also fragment, often through the loss of small neutral molecules.

Experimental Workflow: From Sample to Spectrum

A systematic approach is essential for obtaining high-quality mass spectrometry data. The following workflow outlines the key steps from sample preparation to data acquisition.

Caption: A generalized workflow for the LC-MS analysis of this compound.

Sample Preparation Protocol

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

-

Working Standard Preparation: Perform serial dilutions of the stock solution with the same solvent to achieve a working concentration suitable for your instrument's sensitivity (e.g., 1 µg/mL).

-

Matrix Samples: For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For optimal separation and ionization, a reversed-phase liquid chromatography system coupled to a mass spectrometer with an ESI source is recommended.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation in ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening and analysis of small molecules. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogens are readily protonated. |

| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |

| Gas Temperature | 300 °C | Facilitates desolvation of the analyte. |

| Gas Flow | 10 L/min | Assists in desolvation. |

| MS1 Scan Range | m/z 50-500 | Covers the expected mass of the parent ion and its fragments. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | A widely used and effective fragmentation technique. |

Data Interpretation: Deciphering the Spectra

The analysis of the mass spectra will provide crucial information about the identity and structure of the compound.

Full Scan (MS1) Analysis

In the full scan mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 199.1441 (calculated for C₁₀H₁₉N₂O₂⁺). The presence of this ion confirms the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) Analysis

Fragmentation of the [M+H]⁺ precursor ion will yield a series of product ions. The accurate mass measurement of these fragments allows for the determination of their elemental composition and aids in structural elucidation.

Table of Predicted Fragment Ions:

| Proposed Fragment | m/z (Calculated) | Description |

| [C₅H₇O]⁺ | 83.0491 | Tetrahydrofuran-2-carbonyl cation |

| [C₅H₁₃N₂]⁺ | 101.1073 | Protonated 1,4-diazepane |

| [C₁₀H₁₇N₂O]⁺ | 181.1335 | Loss of water (H₂O) from the tetrahydrofuran ring |

| [C₅H₉O₂]⁺ | 101.0603 | Fragment from the tetrahydrofuran-2-carbonyl moiety |

The proposed fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.

Caption: Proposed fragmentation pathways for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive approach for the mass spectrometric analysis of this compound. By employing the described LC-MS methods and understanding the predictable fragmentation patterns, researchers can confidently identify and characterize this molecule. Further studies could involve the use of high-resolution mass spectrometry for unambiguous elemental composition determination and the application of these methods to pharmacokinetic and metabolism studies. The structural motifs present in this molecule are common in drug discovery, and the analytical strategies detailed here can be adapted for the analysis of related compounds.

References

-

Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. [Link]

-

LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism. [Link]

-

Diazepam Codeine. The Royal Society of Chemistry. [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link]

-

Scheme S1: The product ion MS/MS spectrum of [diazepam+H]+ (Figure...). ResearchGate. [Link]

-

The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]

- CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Books.

-

Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PubMed Central. [Link]

-

This compound-63035-27-8. Thoreauchem. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

-

1-(furan-3-carbonyl)-1,4-diazepane. PubChem. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

-

Tetrahydrofuran. NIST WebBook. [Link]

-

Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][4][11]diazepines. IV. ResearchGate. [Link]

Sources

- 1. This compound-63035-27-8 - Thoreauchem [thoreauchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metrohm.com [metrohm.com]

- 9. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Crystal Structure Determination of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

This guide provides a comprehensive, technically-grounded framework for the determination of the single-crystal X-ray structure of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines a robust and scientifically rigorous pathway to its discovery, from synthesis to final structural refinement.

Introduction: The Significance of Structural Elucidation

The 1,4-diazepane scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The conformational flexibility of the seven-membered diazepane ring, often adopting a twist-chair conformation, allows for diverse spatial presentation of substituents, which is critical for molecular recognition and biological activity.[1] The title compound, this compound (CAS 63035-27-8), incorporates a tetrahydrofuran moiety, another common feature in pharmacologically active molecules.[2]

Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) provides invaluable insights into the molecule's stereochemistry, conformation, and potential intermolecular interactions.[3][4][5] This structural information is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions in drug design, and for patenting new chemical entities.

Part 1: Synthesis of this compound

A plausible and efficient synthetic route to the title compound involves the acylation of 1,4-diazepane with an activated form of tetrahydrofuran-2-carboxylic acid. This approach is predicated on established amide bond formation methodologies.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available reagents.

Caption: Proposed synthesis of the title compound via acylation.

Experimental Protocol: Synthesis

Step 1: Activation of Tetrahydrofuran-2-carboxylic acid

-

To a solution of tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude tetrahydrofuran-2-carbonyl chloride, which can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by the secondary amine of 1,4-diazepane. Oxalyl chloride is a gentle and effective reagent for this transformation, with volatile byproducts that are easily removed.

Step 2: Acylation of 1,4-Diazepane

-

Dissolve 1,4-diazepane (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM (15 mL/mmol) and cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude tetrahydrofuran-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of 1,4-diazepane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the pure this compound.

Causality: The use of an excess of triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

Part 2: Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in structure determination.[6][7] A systematic screening of various crystallization conditions is essential.

Crystallization Screening Workflow

Caption: A systematic workflow for crystallization screening.

Experimental Protocols: Crystallization Methods

A variety of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for crystal growth upon cooling or evaporation.[8]

Table 1: Suggested Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bond donors/acceptors. |

| Esters | Ethyl acetate, Isopropyl acetate | Moderate polarity. |

| Ketones | Acetone, 2-Butanone | Good solvating power for polar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Lower polarity. |

| Hydrocarbons | Hexane, Heptane, Toluene | Used as anti-solvents. |

| Chlorinated | Dichloromethane, Chloroform | Good for initial dissolution. |

| Nitriles | Acetonitrile | Polar aprotic solvent. |

1. Slow Evaporation [8]

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone) in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

2. Vapor Diffusion [9]

-

Dissolve the compound in a small amount of a relatively low-boiling-point solvent in which it is soluble (e.g., DCM or acetone).

-

Place this vial inside a larger, sealed container that contains a higher-boiling-point solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane or diethyl ether).

-

Over time, the vapor of the anti-solvent will diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

3. Liquid-Liquid (or Solvent-Anti-Solvent) Diffusion [6]

-

Create a concentrated solution of the compound in a dense solvent (e.g., chloroform).

-

Carefully layer a less dense anti-solvent (e.g., hexane) on top of this solution.

-

Crystals may form at the interface between the two solvents over time.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), they can be analyzed by SCXRD.[10]

Data Collection and Processing Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Methodological Details

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, where it is rotated in a beam of monochromatic X-rays.[11] A detector records the diffraction pattern, which consists of a series of spots of varying intensity. Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.[4]

-

Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities are used to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters to yield a final, accurate crystal structure.[12][13]

Predicted Structural Features and Data Presentation

Based on the structures of related 1,4-diazepane derivatives, certain structural features can be anticipated.[12][14]

-

Conformation: The seven-membered 1,4-diazepane ring is expected to adopt a non-planar conformation, most likely a twist-chair or chair conformation, to minimize steric strain.[1][14]

-

Amide Bond: The amide bond connecting the tetrahydrofuran and diazepane rings is expected to be planar.

-

Intermolecular Interactions: The presence of the amide carbonyl oxygen and the secondary amine proton (N-H) creates the potential for intermolecular hydrogen bonding, which could lead to the formation of dimers or extended chains in the crystal lattice.

The final structural data should be presented in a standardized format, such as a Crystallographic Information File (CIF). Key parameters are summarized below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Chemical Formula | C10H18N2O2 |

| Formula Weight | 198.26 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, P212121 |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = 90°, β = [value]°, γ = 90° | |

| Volume | [value] ų |

| Z (molecules/unit cell) | 4 (typical for small organic molecules) |

| Density (calculated) | [value] g/cm³ |

| R-factor (R1) | < 0.05 for a well-refined structure |

| Goodness-of-fit (S) | ~1.0 |

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of this compound. By following a logical progression from synthesis and crystallization to X-ray diffraction analysis, researchers can obtain a detailed three-dimensional model of this molecule. The resulting structural data will be instrumental in advancing our understanding of its chemical properties and potential applications, particularly in the field of drug discovery.

References

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.

- SPT Labtech. (n.d.).

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- Unknown. (n.d.). Crystallization of small molecules. Unknown Source.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.

- Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube.

- Zhang, L., et al. (2015).

- Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online.

- Astellas Pharma Inc. (2015). Production method of 1,4-diazepane derivatives.

- Various Authors. (2021). 1,4-Diazepane Ring-Based Systems.

- Heravi, M. M., et al. (2012).

- Li, Y., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.

- National Center for Biotechnology Information. (n.d.). Hexahydro-1,4-diazepine. PubChem.

- Cambridge Crystallographic Data Centre. (n.d.).

- PubChemLite. (n.d.). 1-(furan-3-carbonyl)-1,4-diazepane. PubChemLite.

- Mohamed, S. K., et al. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

- Thoreauchem. (n.d.). This compound-63035-27-8. Thoreauchem.

- PubChemLite. (n.d.). 1-pyrimidin-2-yl-1,4-diazepane (C9H14N4). PubChemLite.

- Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound-63035-27-8 - Thoreauchem [thoreauchem.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. fiveable.me [fiveable.me]

- 11. m.youtube.com [m.youtube.com]

- 12. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

A Senior Application Scientist's Perspective on Elucidating the Pharmacological Profile of a Novel Diazepane Scaffold

Abstract

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. This technical guide provides a comprehensive framework for investigating the mechanism of action of a novel derivative, 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane. In the absence of direct literature on this specific molecule, this document outlines a logical, evidence-based approach to its characterization. We will explore the most probable biological targets based on the known pharmacology of the 1,4-diazepane class of molecules, including sigma receptors, phosphodiesterase enzymes, and cell adhesion molecules. Furthermore, this guide will detail robust experimental protocols, from initial in vitro screening to cell-based functional assays and in vivo model recommendations, to rigorously elucidate the compound's pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel chemical entities bearing the 1,4-diazepane core.

Introduction: The 1,4-Diazepane Scaffold - A Versatile Pharmacophore

The seven-membered heterocyclic ring system of 1,4-diazepane is a cornerstone in the design of therapeutics targeting the central nervous system (CNS) and beyond. Derivatives of this scaffold have been shown to possess a remarkable diversity of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][3] This versatility stems from the three-dimensional conformations the diazepine ring can adopt, allowing for precise interactions with a variety of biological targets.

The subject of this guide, this compound, combines this privileged diazepane core with a tetrahydrofuran moiety. While no direct studies on this specific molecule are publicly available, its constituent parts suggest a high potential for biological activity. This guide will, therefore, serve as a roadmap for its investigation, postulating likely mechanisms of action and providing the experimental frameworks to validate these hypotheses.

Postulated Mechanisms of Action

Based on extensive research into the 1,4-diazepane class of compounds, we can hypothesize several primary mechanisms of action for this compound.

Sigma (σ) Receptor Modulation

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are a unique class of intracellular proteins. The σ1R, in particular, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is implicated in a variety of cellular functions, including signal transduction and cellular survival.[4] Ligands targeting sigma receptors are of significant interest for their potential as antipsychotics, antiamnesics, and treatments for neurodegenerative disorders.[4][5] Several 1,4-diazepane-based compounds have been identified as potent sigma receptor ligands.[4][6]

Hypothesized Signaling Pathway: σ1 Receptor Agonism

Caption: Putative signaling cascade following σ1 receptor activation.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterases are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4, in particular, is a key regulator of intracellular cAMP levels and is a validated target for the treatment of inflammatory diseases and certain CNS disorders. A novel series of benzodiazepine derivatives, structurally related to 1,4-diazepanes, have been identified as potent PDE4 inhibitors.[7]

Antagonism of the LFA-1/ICAM-1 Interaction

Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor on leukocytes that plays a critical role in immune cell adhesion and migration through its interaction with intercellular adhesion molecule-1 (ICAM-1). Inhibition of this interaction is a promising strategy for the treatment of autoimmune and inflammatory diseases. Notably, 1,4-diazepane-2-ones have been developed as novel LFA-1 antagonists.[8]

Experimental Workflow for Mechanism of Action Elucidation

A systematic and tiered approach is essential to definitively determine the mechanism of action of this compound.

Overall Experimental Workflow

Caption: A tiered approach to characterizing a novel compound.

Synthesis of this compound

While the exact synthesis of the title compound is not reported, a plausible synthetic route can be adapted from established methods for N-acylation of the 1,4-diazepane ring.

Proposed Synthetic Protocol:

-

Starting Materials: Commercially available 1-Boc-1,4-diazepane and tetrahydrofuran-2-carbonyl chloride.

-

Acylation: React 1-Boc-1,4-diazepane with tetrahydrofuran-2-carbonyl chloride in the presence of a non-nucleophilic base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.

-

Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent.

-

Purification: Purify the final product using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Tier 1: In Vitro Screening - Target Identification

The initial step is to screen the compound against a panel of biologically relevant targets to identify high-affinity interactions.

Experimental Protocol: Radioligand Binding Assays

-

Target Panel:

-

Sigma Receptors: σ1 and σ2.

-

Phosphodiesterases: PDE1-11 (with a focus on PDE4 subtypes).

-

A broad panel of CNS receptors (dopamine, serotonin, adrenergic, etc.) to assess selectivity.

-

-

Assay Principle: Competitive binding assays will be performed using a specific radioligand for each target. The ability of this compound to displace the radioligand from the receptor is measured.

-

Procedure: a. Prepare cell membranes or purified enzymes expressing the target of interest. b. Incubate the membranes/enzyme with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound. c. After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration. d. Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 1: Hypothetical In Vitro Binding Affinity Data

| Target | Radioligand | Ki (nM) for this compound |

| σ1 Receptor | [³H]-(+)-Pentazocine | 15 |

| σ2 Receptor | [³H]-DTG | >1000 |

| PDE4B | [³H]-Rolipram | 85 |

| D₂ Receptor | [³H]-Spiperone | >5000 |

| 5-HT₂A Receptor | [³H]-Ketanserin | >5000 |

Tier 2: Cell-Based Functional Assays - Determining Activity

Once high-affinity binding is confirmed, the next step is to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target.

Experimental Protocol: cAMP Assay for PDE4 Inhibition

-

Cell Line: Use a human cell line that endogenously expresses PDE4, such as U937 cells.

-

Assay Principle: Measure the accumulation of cAMP in cells following stimulation with a non-specific adenylyl cyclase activator (e.g., forskolin) in the presence and absence of the test compound. A PDE4 inhibitor will prevent the breakdown of cAMP, leading to its accumulation.

-

Procedure: a. Plate U937 cells in a multi-well plate. b. Pre-incubate the cells with varying concentrations of this compound. c. Stimulate the cells with forskolin for a defined period. d. Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Experimental Protocol: Cell Adhesion Assay for LFA-1/ICAM-1 Interaction

-

Cell Lines: Use a leukocyte cell line expressing LFA-1 (e.g., Jurkat cells) and a cell line expressing ICAM-1 (e.g., ICAM-1 transfected CHO cells).

-

Assay Principle: Measure the adhesion of fluorescently labeled Jurkat cells to a monolayer of ICAM-1 expressing cells. An inhibitor of the LFA-1/ICAM-1 interaction will reduce cell adhesion.

-

Procedure: a. Plate the ICAM-1 expressing cells in a 96-well plate and grow to confluency. b. Label the Jurkat cells with a fluorescent dye (e.g., Calcein-AM). c. Pre-incubate the labeled Jurkat cells with varying concentrations of the test compound. d. Add the Jurkat cells to the ICAM-1 cell monolayer and allow them to adhere. e. Wash away the non-adherent cells. f. Quantify the adhered cells by measuring the fluorescence in each well.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of cell adhesion.

Tier 3: In Vivo Models - Assessing Therapeutic Potential

Based on the confirmed in vitro and cell-based activity, appropriate animal models should be selected to evaluate the in vivo efficacy of the compound.

-

For σ1 Receptor Agonism: Models of neurodegenerative diseases (e.g., scopolamine-induced amnesia in rodents) or neuropathic pain could be employed.[6]

-

For PDE4 Inhibition: Models of inflammatory diseases such as lipopolysaccharide (LPS)-induced pulmonary inflammation in rats or mice would be relevant.

-

For LFA-1/ICAM-1 Antagonism: Models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis, could be utilized.

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of the lead compound, systematic modifications to its structure should be undertaken.

-

Tetrahydrofuran Moiety: The stereochemistry of the carbonyl attachment at the 2-position of the tetrahydrofuran ring should be investigated. Additionally, substitution on the furan ring could be explored.

-

1,4-Diazepane Core: The effect of substitution on the second nitrogen of the diazepine ring could be evaluated.

Conclusion

While this compound is a novel chemical entity with no currently available pharmacological data, its structural components strongly suggest a high probability of biological activity. The 1,4-diazepane scaffold is a well-established pharmacophore with a diverse range of biological targets. This technical guide provides a comprehensive and scientifically rigorous framework for the systematic investigation of this compound's mechanism of action. By following the proposed tiered experimental workflow, researchers can efficiently identify its primary molecular targets, elucidate its functional activity, and evaluate its therapeutic potential in relevant disease models. This structured approach, grounded in the established pharmacology of the 1,4-diazepane class, will pave the way for a thorough understanding of this promising new molecule.

References

- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (URL not available for direct linking)

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL not available for direct linking)

- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available for direct linking)

-

Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[7][9]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

-

1,4‐Diazepane Ring‐Based Systems. Request PDF. [Link]

-

1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

-

1-(furan-3-carbonyl)-1,4-diazepane. PubChem. [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. html.rhhz.net [html.rhhz.net]

A Technical Guide to the Putative Biological Targets of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane: A Structure-Based Inquiry and Validation Workflow

Abstract

This technical guide addresses the compound 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, a novel chemical entity for which no public biological activity data currently exists. In the absence of direct experimental evidence, this document presents a structured, rationale-driven approach to identifying its potential biological targets. By deconstructing the molecule into its core pharmacophoric components—the 1,4-diazepane ring and the N-acyl-tetrahydrofuran moiety—we can infer a series of high-probability target classes based on established structure-activity relationships (SAR) from the scientific literature. This guide serves as a comprehensive research and validation proposal for drug development professionals, outlining putative targets in neuromodulation, serine protease inhibition, and antiviral pathways. For each hypothesized target, we provide the underlying scientific rationale, detailed experimental protocols for validation, and a clear workflow from primary screening to functional confirmation.

Section 1: Introduction to this compound

Chemical Structure and Core Pharmacophores

This compound is a synthetic compound featuring two key structural motifs recognized for their biological relevance. The molecule's architecture suggests potential for diverse molecular interactions.

-

1,4-Diazepane Core: This seven-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] The conformational flexibility of the diazepane ring allows it to adapt to various binding pockets.

-

N-Acyl-Tetrahydrofuran (THF) Moiety: The THF ring is another important structural element found in numerous FDA-approved drugs.[3][4] It often serves as a key hydrogen bond acceptor or donor, contributing significantly to binding affinity. In compounds like the HIV protease inhibitor Darunavir, the THF moiety forms critical interactions with the enzyme's active site.[5] The carbonyl group forms a stable amide linkage to the diazepane core.

Rationale for Investigation

The combination of these two pharmacophores into a single molecule presents a unique opportunity for novel pharmacology. The molecule could act on targets associated with either moiety or exhibit entirely new activities due to synergistic interactions. This guide proposes a systematic approach to explore its "polypharmacology" by targeting protein families known to interact with its constituent parts.

Section 2: Target Hypothesis I - Neuromodulatory Receptors

The 1,4-diazepane scaffold is structurally related to the well-known 1,4-benzodiazepines, potent modulators of central nervous system (CNS) activity.[6] More recent evidence has also directly implicated non-benzodiazepine 1,4-diazepanes in CNS receptor binding.[7]

GABA-A Receptors

Scientific Rationale: The primary target for classic benzodiazepines (e.g., Diazepam) is the Gamma-Aminobutyric Acid type A (GABA-A) receptor, a ligand-gated chloride ion channel.[8][9] These drugs act as positive allosteric modulators, enhancing the effect of GABA and causing neuronal inhibition. Although our compound lacks the fused benzene ring, the core diazepine ring is responsible for the interaction. Therefore, assessing its activity at the GABA-A receptor is the most logical starting point.

Causality: This workflow is designed to first confirm binding affinity (Does it bind?) and then elucidate the functional consequence of that binding (What does it do?).

Protocol 1: Primary Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for the benzodiazepine binding site on the GABA-A receptor.

-

Materials:

-

Rat whole brain tissue (source of receptors).

-

Radioligand: [³H]-Flunitrazepam.

-

Non-specific binding control: Clonazepam (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound stock solution (in DMSO).

-

-

Methodology:

-

Prepare crude rat brain membranes via homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (at various concentrations), and 25 µL of [³H]-Flunitrazepam (final concentration ~1 nM).

-

Add 150 µL of the membrane preparation (~100 µg protein).

-

Incubate for 60 minutes on ice.

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash filters three times with ice-cold assay buffer.

-

Measure radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding and determine the IC₅₀ value, which is then converted to Kᵢ using the Cheng-Prusoff equation.

-

Protocol 2: Secondary Electrophysiology Functional Assay

-

Objective: To characterize the compound as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral antagonist at specific GABA-A receptor subtypes.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Two-electrode voltage clamp (TEVC) setup.

-

Perfusion solution (ND96).

-

GABA and test compound solutions.

-

-

Methodology:

-

Inject Xenopus oocytes with a mixture of α1, β2, and γ2 subunit cRNAs.

-

Incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the TEVC recording chamber and clamp the membrane potential at -70 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current response.

-

Co-apply the EC₁₀ concentration of GABA with various concentrations of the test compound.

-

Measure the potentiation or inhibition of the GABA-elicited current.

-

A PAM will increase the current amplitude, a NAM will decrease it, and an antagonist will have no effect on its own but will block the effect of a known PAM like diazepam.

-

Sigma (σ) Receptors

Scientific Rationale: Recent studies have successfully identified novel 1,4-diazepane derivatives as high-affinity ligands for sigma receptors (σR), particularly the σ1R subtype.[7] The σ1R is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses and neuroprotection. Ligands for this receptor are being investigated for neurodegenerative disorders and psychiatric conditions.

Causality: This protocol directly measures the compound's affinity for both σ1 and σ2 receptor subtypes to establish potency and selectivity.

Protocol: Competitive Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) for σ1R and σ2R.

-

Materials:

-

Membranes from cells overexpressing human σ1R or σ2R.

-

σ1R Radioligand: [³H]-(+)-Pentazocine.

-

σ2R Radioligand: [³H]-Ditolyguanidine ([³H]-DTG) in the presence of (+)-pentazocine to block σ1R sites.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Methodology:

-

The protocol follows the same principles as the GABA-A binding assay.

-

Incubate the respective cell membranes, radioligand, and a range of concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity by scintillation counting.

-

Calculate Kᵢ values for both σ1R and σ2R to determine affinity and the selectivity ratio (Kᵢ σ2R / Kᵢ σ1R).

-

Section 3: Target Hypothesis II - Serine Proteases

The flexible 1,4-diazepane scaffold has also been successfully adapted to fit into the active sites of specific serine proteases, demonstrating its versatility beyond CNS targets.

Factor Xa (fXa)

Scientific Rationale: A series of novel fXa inhibitors were designed where the 1,4-diazepane moiety was specifically intended to interact with the S4 aryl-binding domain of the enzyme's active site.[10] This work provides a strong precedent for testing this compound as an anticoagulant. Factor Xa is a critical enzyme in the blood coagulation cascade, making it a prime target for antithrombotic drugs.

Causality: The workflow begins with a direct, purified enzyme assay to confirm inhibition and then moves to a more physiologically relevant plasma-based assay to measure the functional anticoagulant effect.

Protocol 1: Direct Enzymatic Inhibition Assay

-

Objective: To determine the IC₅₀ of the compound against purified human Factor Xa.

-

Materials:

-

Purified human Factor Xa.

-

Chromogenic Substrate: e.g., S-2222.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

-

-

Methodology:

-

In a 96-well plate, add buffer, test compound (various concentrations), and Factor Xa.

-

Incubate for 15 minutes at 37°C to allow for binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the rate of p-nitroaniline production by measuring the change in absorbance at 405 nm over time.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

-

Protocol 2: Plasma Clotting Assays

-

Objective: To assess the anticoagulant activity in human plasma.

-

Materials:

-

Pooled normal human plasma.

-